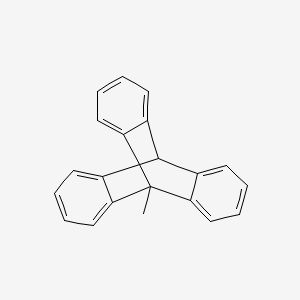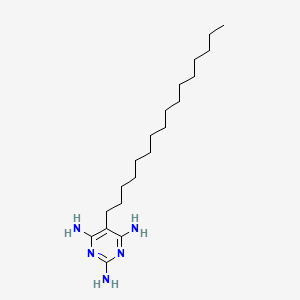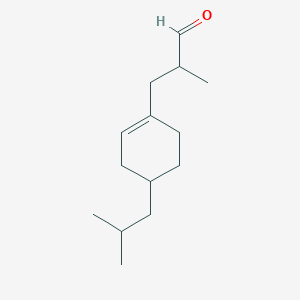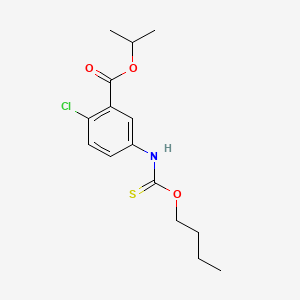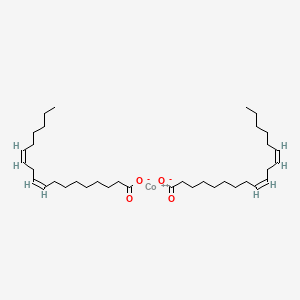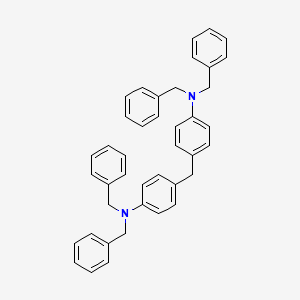
N,N'-(Methylenedi-4,1-phenylene)bis(dibenzylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine): is an organic compound with the molecular formula C41H38N2. It is a derivative of dibenzylamine and is characterized by the presence of a methylene bridge connecting two phenylene groups, each substituted with a dibenzylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) typically involves the reaction of benzylamine derivatives with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a methylene bridge, linking the phenylene groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like toluene or ethanol can be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are frequently employed.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the formulation of specialty chemicals and additives .
Mécanisme D'action
The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) exerts its effects involves its interaction with various molecular targets. The methylene bridge and dibenzylamine moieties allow it to form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo electrophilic substitution reactions enables it to modify biological macromolecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
- N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)
Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is unique due to its specific structural features, including the methylene bridge and dibenzylamine moieties.
Propriétés
Numéro CAS |
69595-64-8 |
|---|---|
Formule moléculaire |
C41H38N2 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-[[4-(dibenzylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C41H38N2/c1-5-13-36(14-6-1)30-42(31-37-15-7-2-8-16-37)40-25-21-34(22-26-40)29-35-23-27-41(28-24-35)43(32-38-17-9-3-10-18-38)33-39-19-11-4-12-20-39/h1-28H,29-33H2 |
Clé InChI |
KXHTVRFSFOPBFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


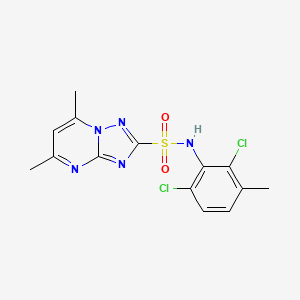
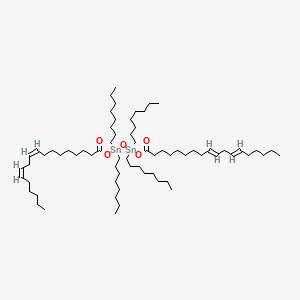

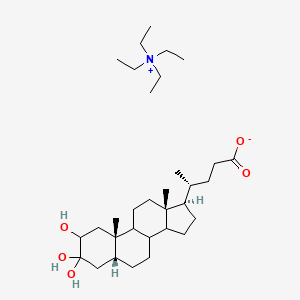
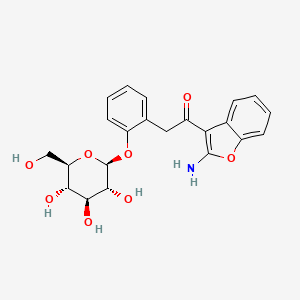
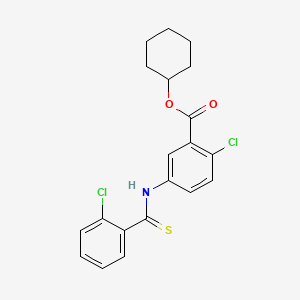

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
